molecular formula C8H8O2S2 B2962851 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid CAS No. 107292-02-4

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid

Cat. No. B2962851
CAS RN: 107292-02-4
M. Wt: 200.27
InChI Key: LJDDCXKISNJWCA-UHFFFAOYSA-N
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Description

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid is a chemical compound with the molecular formula C8H8O2S2 . It has an average mass of 200.278 Da and a mono-isotopic mass of 199.996567 Da .


Molecular Structure Analysis

The molecular structure of 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid consists of 8 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

The physical form of 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid is a powder . It has a molecular weight of 200.28 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Electrochemical Studies and Synthesis

One study detailed the electroanalytical chemistry of 3-thio-2-oxoalkanoic acids and their derivatives, focusing on the reduction behaviors at electrodes. This research could provide foundational knowledge for applications in electrochemical sensors or synthesis involving "4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid" derivatives (Fleury, Tohier, & Zuman, 1983).

Crystal Structure Analysis

Another study focused on the crystal and molecular structures of 2H-thiopyrans, which shares structural similarities with the compound . Understanding these structures can be crucial for designing materials with desired physical and chemical properties (Chruszcz, Stadnicka, Budzowski, & Bogdanowicz-Szwed, 2002).

Reaction Mechanisms and Synthesis Pathways

Research on the ring contraction of dihydro-thiopyrans to thiolanes via an iodo-oxyacylation reaction provides insights into synthetic strategies that could potentially apply to the synthesis of complex "4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid" derivatives, contributing to the development of novel organic compounds (Lucassen & Zwanenburg, 2004).

Molecular Functionality and Surface Chemistry

Studies on thioctic acid adsorbed on Au(111) surfaces, examining film quality, bonding, and morphology through spectroscopic methods, could hint at the potential for thieno thiopyran derivatives in surface chemistry applications, such as in sensor technology or catalysis (Willey et al., 2004).

Chemical Synthesis and Functionalization

A study on the synthesis of new thieno[2,3-b]thiopyran-4-one derivatives showcases methodologies that could be adapted for functionalizing "4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid," potentially expanding its applications in medicinal chemistry and materials science (El-Agha et al., 2018).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c9-8(10)7-5-1-3-11-6(5)2-4-12-7/h1,3,7H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDDCXKISNJWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid

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